molecular formula C16H23N3 B6182949 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine CAS No. 2624140-75-4

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B6182949
CAS No.: 2624140-75-4
M. Wt: 257.4
InChI Key:
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Description

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a tert-butylphenyl group and a methyl group, along with an ethanamine side chain

Preparation Methods

The synthesis of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.

    Introduction of the tert-butylphenyl group: This step involves the Friedel-Crafts alkylation of the pyrazole ring with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, it may act by modulating signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine can be compared with other similar compounds such as:

    1-(4-tert-butylphenyl)-3-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but differs in the position of the methyl and amine groups.

    1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-3-ylamine: Similar structure but with different substitution patterns on the pyrazole ring.

    1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl)methanamine: This compound has a methanamine side chain instead of ethanamine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

2624140-75-4

Molecular Formula

C16H23N3

Molecular Weight

257.4

Purity

95

Origin of Product

United States

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